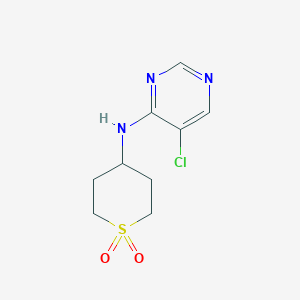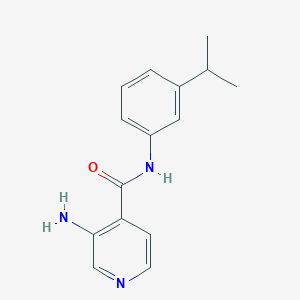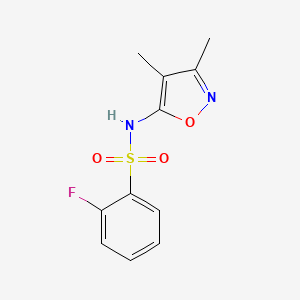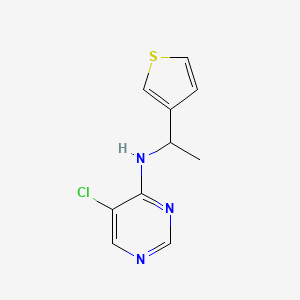
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling and immune cell development. CP-690,550 has shown promising results in preclinical and clinical studies as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine works by selectively inhibiting JAK3, which is predominantly expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 is a crucial component of cytokine signaling pathways, which play a critical role in immune cell development, activation, and proliferation. By inhibiting JAK3, 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can reduce cytokine production and immune cell activation, leading to a reduction in inflammation and autoimmune disease activity.
Biochemical and Physiological Effects:
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ). In vivo studies have shown that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can reduce disease activity and improve clinical outcomes in animal models of autoimmune diseases. Clinical trials in humans have demonstrated that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can effectively reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine is its selectivity for JAK3, which minimizes off-target effects and reduces the risk of toxicity. 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine has also been shown to have a good safety profile in clinical trials, with no significant adverse events reported. However, one of the limitations of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine is its potential to suppress the immune system, which can increase the risk of infections and other complications. 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine may also have limited efficacy in certain autoimmune diseases, depending on the underlying pathophysiology.
将来の方向性
There are several future directions for research on 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine. One area of interest is the potential use of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine in combination with other immunomodulatory agents, such as biologic therapies or other small molecule inhibitors. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further research on the long-term safety and efficacy of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine in patients with autoimmune diseases.
合成法
The synthesis of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine involves several steps, including the reaction of 5-chloro-4-aminopyrimidine with 1,1-dioxothiane-4-carboxylic acid, followed by the addition of a reagent such as thionyl chloride or oxalyl chloride to form the intermediate 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-yl chloride. The final step involves the reaction of the intermediate with an amine, such as methylamine or ethylamine, to form the desired product, 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine.
科学的研究の応用
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine inhibits JAK3-mediated signaling pathways, leading to a reduction in cytokine production and immune cell activation. In vivo studies in animal models of autoimmune diseases have demonstrated that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can effectively reduce disease severity and improve clinical outcomes.
特性
IUPAC Name |
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c10-8-5-11-6-12-9(8)13-7-1-3-16(14,15)4-2-7/h5-7H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQYMKAITHHZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC2=NC=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)
![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)




![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)

